tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-indol-1-ylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)16-9-11-17-10-8-12-6-4-5-7-13(12)17/h4-8,10H,9,11H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKCUGLMNQWDQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example Synthesis Route
| Step | Reaction | Conditions | Reagents |
|---|---|---|---|
| 1 | Indole Synthesis | Acidic conditions | Phenylhydrazine, Aldehyde/Ketone |
| 2 | Alkylation | Base, solvent (e.g., dichloromethane) | Alkyl halide, Base (e.g., sodium hydride) |
| 3 | Carbamate Protection | Base, solvent (e.g., dichloromethane) | tert-Butyl chloroformate, Base (e.g., triethylamine) |
Chemical Properties and Reactions
This compound can undergo several chemical reactions typical of carbamates and indoles. These include:
- Hydrolysis : Carbamates can hydrolyze under basic conditions to form amines and carbon dioxide.
- Alkylation : The indole ring can undergo alkylation reactions, especially at the nitrogen atom.
- Electrophilic Substitution : The indole ring is susceptible to electrophilic substitution reactions, particularly at the 3-position.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The indole nitrogen can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Corresponding amines.
Substitution: N-substituted indole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological activities. The indole structure is known for its presence in many bioactive molecules, making this compound a valuable intermediate in drug discovery and development.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism by which tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through the indole moiety. The carbamate group can also participate in covalent bonding with nucleophilic sites in proteins, potentially modifying their activity.
Comparison with Similar Compounds
Key Structural Features
The target compound differs from analogs in the position of substitution on the indole ring and the nature of substituents . Below is a comparative analysis:
Key Observations :
- Substituent Position : The 1H-indol-1-yl substitution in the target compound is less common than 3-yl or 2-yl derivatives, which may influence steric and electronic properties .
- Functional Groups : Fluorine or trifluoromethyl groups enhance lipophilicity and metabolic stability, making such analogs valuable in drug design .
Reactivity Trends
- Deprotection: tert-Butyl carbamates are typically cleaved under acidic conditions (e.g., HCl in dioxane) or via hydrogenolysis .
- Electrophilic Substitution : Indole’s 3-position is reactive; fluorine or CF₃ groups direct further functionalization .
Physicochemical Properties
Pharmaceutical Relevance
- Target Compound : Likely serves as a building block for kinase inhibitors or serotonin receptor modulators, given indole’s prevalence in drug discovery.
- Fluoro and CF₃ Analogs : Used in high-throughput phasing (e.g., SHELX programs in crystallography) and as intermediates for anticancer agents .
- Octylamino Derivative: Potential use in peptide mimetics or lipidated drugs .
Biological Activity
Tert-butyl 2-(1H-indol-1-yl)ethylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action of this compound, drawing on a range of studies and findings.
This compound can be synthesized through various methods that typically involve the reaction of tert-butyl carbamate with indole derivatives. The synthesis often employs coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the carbamate bond. The resulting compound is characterized using techniques like NMR and mass spectrometry to confirm its structure.
Anti-inflammatory Activity
Research has demonstrated that derivatives of tert-butyl carbamate exhibit significant anti-inflammatory properties . For instance, a study comparing various substituted benzamido phenylcarbamates indicated that certain derivatives showed promising anti-inflammatory activity comparable to standard drugs like indomethacin. The percentage inhibition values ranged from 39% to over 54% in carrageenan-induced rat paw edema models, suggesting effective therapeutic potential in inflammation management .
| Compound | Percentage Inhibition (%) |
|---|---|
| 4a | 54.239 |
| 4i | 54.130 |
| Control (Indomethacin) | Comparable |
Antiproliferative Effects
In addition to anti-inflammatory properties, this compound has been evaluated for its antiproliferative effects against cancer cell lines. A study involving HeLa cells revealed that modifications in the compound's structure could significantly impact microtubulin dynamics and spindle morphology, which are critical for cell division. These findings suggest that the compound may inhibit cancer cell proliferation through disruption of normal mitotic processes .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on existing research:
- COX-2 Inhibition : Some studies indicate that compounds similar to tert-butyl carbamate may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. In silico docking studies have shown binding affinities that support this mechanism .
- Microtubule Disruption : The antiproliferative activity observed in cancer cells suggests that the compound may interfere with microtubule assembly or stability, leading to cell cycle arrest and apoptosis .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Anti-inflammatory Study : In a controlled experiment involving rat models, compounds derived from tert-butyl carbamate were tested against induced paw edema. Results indicated a dose-dependent reduction in inflammation, with significant statistical relevance compared to controls .
- Cancer Cell Line Analysis : A series of experiments conducted on various cancer cell lines demonstrated that modifications to the indole structure enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, such as alkylation of indole derivatives followed by carbamate protection. For example, tert-butyl carbamates are often synthesized via nucleophilic substitution or coupling reactions under anhydrous conditions with bases like NaH or K₂CO₃ . Temperature control (0–25°C) and solvent choice (e.g., DMF or THF) critically affect intermediate stability and final yield.
- Key Considerations : Monitor reaction progress via TLC or LC-MS. Purification often requires column chromatography with gradients of ethyl acetate/hexane .
Q. How can researchers reliably characterize this compound using spectroscopic techniques?
- Methodology :
- NMR : ¹H/¹³C NMR identifies carbamate (δ ~1.4 ppm for tert-butyl) and indole protons (δ ~7.0–7.5 ppm). Compare with published spectra of analogous compounds (e.g., tert-butyl indole carboxylates ).
- Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₂₀N₂O₂: calc. 268.15).
- X-ray Crystallography : Use SHELX programs for structure refinement if single crystals are obtained .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Methodology :
- Dose-Response Studies : Systematically test compound concentrations in enzyme inhibition assays (e.g., IC₅₀ determination) to rule out non-specific effects .
- Structural-Activity Relationship (SAR) Analysis : Modify indole or carbamate moieties and compare bioactivity. For example, fluorination at the indole 6-position (as in CAS 1158999-98-4 ) may enhance binding affinity.
- Data Reprodubility : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR).
Q. How can computational modeling guide the design of this compound-based probes for target proteins?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets like kinases or GPCRs. Validate with MD simulations (e.g., GROMACS) to assess stability .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with indole NH or carbamate carbonyl) using software like LigandScout.
- Case Study : Analogous compounds with bicyclic scaffolds (e.g., tert-butyl azabicyclo derivatives ) show improved selectivity in enzyme inhibition.
Q. What experimental approaches elucidate the degradation pathways of this compound under physiological conditions?
- Methodology :
- Stability Studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid. Monitor degradation via HPLC and identify metabolites using LC-MS/MS .
- Isotopic Labeling : Use ¹⁴C-labeled tert-butyl groups to track hydrolysis products (e.g., CO₂ and tert-butanol) .
- Mechanistic Probes : Add antioxidants (e.g., BHT) or enzyme inhibitors (e.g., esterase inhibitors) to pinpoint degradation mechanisms.
Data Analysis and Validation
Q. How should researchers address discrepancies in crystallographic data for tert-butyl-protected indole derivatives?
- Methodology :
- Refinement Protocols : Use SHELXL for high-resolution data, applying restraints for disordered tert-butyl groups .
- Twinned Data Analysis : For poorly diffracting crystals, employ SHELXD to handle twinning or pseudo-merohedral symmetry .
- Cross-Validation : Compare with DFT-optimized structures (e.g., Gaussian 16) to validate bond lengths/angles .
Safety and Handling
Q. What are the best practices for safe handling and storage of this compound in laboratory settings?
- Guidelines :
- Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent hydrolysis. Use amber vials to limit light exposure .
- Safety Protocols : Wear nitrile gloves and goggles. In case of skin contact, rinse with water for 15 minutes (no severe hazards reported, but caution advised) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
